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Compound Name: N6-Methyl-xylo-adenosine

Cat. No.: B15623950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly

available literature. This document provides a comprehensive analysis of its potential

therapeutic targets based on a comparative framework with structurally and functionally related

adenosine analogs. The proposed mechanisms, signaling pathways, and experimental

protocols are intended to serve as a foundational guide for future research and development.

Executive Summary
N6-Methyl-xylo-adenosine is a synthetic adenosine analog characterized by a methyl group

at the N6 position of the adenine base and a xylose sugar moiety in place of the natural ribose.

While specific research on this compound is sparse, its structural features suggest a strong

potential for therapeutic intervention in several key areas, including oncology, immunology, and

cardiovascular disease. This whitepaper will elucidate the potential therapeutic targets of N6-
Methyl-xylo-adenosine by drawing parallels with the well-characterized biological activities of

N6-methyladenosine (m6A), xyloadenosine analogs, and other N6-substituted adenosine

derivatives. We will explore its potential to interact with adenosine receptors, modulate nucleic

acid-based processes, and influence key signaling pathways, providing a roadmap for future

investigation.

Introduction: Distinguishing N6-Methyl-xylo-
adenosine from N6-Methyladenosine (m6A)
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It is critical to differentiate N6-Methyl-xylo-adenosine, a synthetic nucleoside analog, from N6-

methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in

eukaryotes.[1]

N6-Methyl-xylo-adenosine: A specific chemical compound with a xylose sugar. Its

therapeutic potential lies in its ability to act as a small molecule modulator of cellular

processes.[1]

N6-methyladenosine (m6A): An epigenetic modification on RNA that is dynamically regulated

by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding)

proteins.[2] Its role is in the post-transcriptional regulation of gene expression.[2]

While distinct, the shared N6-methylation suggests that N6-Methyl-xylo-adenosine could

potentially interact with the enzymatic machinery that recognizes m6A, presenting a novel

therapeutic avenue.

Comparative Analysis of Adenosine Analogs
The therapeutic potential of N6-Methyl-xylo-adenosine can be inferred from the known

biological activities of related adenosine analogs. The key structural modifications—N6-

methylation and the xylo-configuration of the sugar—are expected to influence its interaction

with cellular targets and its metabolic stability.

Table 1: Comparative Effects of Adenosine Analogs
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Compound/Modification Primary Mechanism(s)
Known Therapeutic Effects
& Potential Applications

Adenosine

Agonist for A1, A2A, A2B, and

A3 G protein-coupled

receptors.[3]

Anti-arrhythmic, vasodilator,

anti-inflammatory.[3]

N6-methyladenosine (m6A)

Endogenous ligand for the A3

adenosine receptor.[4]

Modulates RNA stability,

splicing, and translation.[5]

Potential roles in cancer, viral

infections, and cardiovascular

diseases.[5][6]

Xyloadenosine Analogs

Can act as competitive

inhibitors of enzymes that

process adenosine.[7] Some

analogs exhibit antiviral and

anti-cancer properties.[8] May

act as STING agonists.[9]

Potential as antiviral and

anticancer agents;

immunomodulators.[8][9]

N6-substituted Adenosine

Analogs

Often potent and selective

agonists or antagonists of

adenosine receptors.[10][11]

Therapeutic potential in

cardiovascular, inflammatory,

and neurological disorders.[10]

[12]

N6-Methyl-xylo-adenosine

(Hypothesized)

Potential interaction with

adenosine receptors, m6A-

binding proteins, and enzymes

involved in nucleoside

metabolism.

Potential as an anticancer,

antiviral, immunomodulatory,

and vasodilatory agent.[8][13]

Potential Therapeutic Targets and Signaling
Pathways
Based on the comparative analysis, we propose several key therapeutic targets for N6-Methyl-
xylo-adenosine.

Adenosine Receptors
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Adenosine analogs are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3),

which are implicated in a wide range of physiological and pathological processes.[3] The N6-

substitution can significantly influence receptor affinity and selectivity.[11] N6-methyladenosine

(m6A) itself has been identified as an endogenous ligand for the A3 adenosine receptor.[4]

Therefore, it is highly probable that N6-Methyl-xylo-adenosine interacts with one or more

adenosine receptor subtypes.

Extracellular Space

Cell Membrane Intracellular Space

N6-Methyl-xylo-adenosine A1 Receptor

A2A Receptor

A3 Receptor

Gi

Activates

Gs
Activates

Activates

Adenylyl CyclaseInhibits

Phospholipase C
Activates

Activates

cAMP
Converts ATP to

Protein Kinase A
Activates

Cellular Response
(e.g., Vasodilation, Anti-inflammatory)

IP3 / DAG
Generates

Ca²⁺ Release
Induces

Click to download full resolution via product page

Fig 1. Hypothesized Adenosine Receptor Signaling by N6-Methyl-xylo-adenosine.

Anticancer Activity
Adenosine analogs are a known class of anticancer agents.[13] Their mechanisms of action

can include the inhibition of enzymes involved in nucleotide metabolism, leading to cell cycle

arrest and apoptosis. The xylo-configuration can confer resistance to degradation by enzymes

like adenosine deaminase, potentially increasing the compound's bioavailability and therapeutic

window.
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Fig 2. Hypothesized Anticancer Mechanisms of N6-Methyl-xylo-adenosine.

Antiviral and Immunomodulatory Effects
Certain adenosine analogs possess antiviral properties, and the xylo-configuration has been

shown to be compatible with STING (Stimulator of Interferon Genes) agonism, a key pathway

in the innate immune response to viral infections.[9] Furthermore, adenosine analogs can have

dual immunomodulatory and antiviral functions.[14]

Proposed Experimental Protocols
To validate the therapeutic potential of N6-Methyl-xylo-adenosine, a systematic experimental

approach is required.
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Fig 3. General Experimental Workflow for Drug Discovery.
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Detailed Methodologies
Table 2: Key Experimental Protocols
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Experiment Objective Detailed Methodology

Adenosine Receptor Binding

Assay

To determine the affinity and

selectivity of N6-Methyl-xylo-

adenosine for adenosine

receptor subtypes.

Protocol:1. Prepare cell

membrane fractions

expressing human A1, A2A,

A2B, and A3 receptors.2.

Perform competitive

radioligand binding assays

using selective radioligands for

each receptor subtype (e.g.,

[³H]DPCPX for A1,

[³H]ZM241385 for A2A).3.

Incubate membranes with a

fixed concentration of

radioligand and increasing

concentrations of N6-Methyl-

xylo-adenosine.4. Separate

bound and free radioligand by

rapid filtration.5. Quantify

bound radioactivity using liquid

scintillation counting.6.

Calculate Ki values from IC50

values using the Cheng-

Prusoff equation.

Cancer Cell Line Viability

Assay

To assess the cytotoxic and

cytostatic effects of N6-Methyl-

xylo-adenosine on a panel of

cancer cell lines.

Protocol:1. Seed cancer cell

lines (e.g., breast, lung,

leukemia) in 96-well plates.2.

Treat cells with a range of

concentrations of N6-Methyl-

xylo-adenosine for 24, 48, and

72 hours.3. Assess cell viability

using a colorimetric assay

(e.g., MTT, MTS) or a

fluorescence-based assay

(e.g., CellTiter-Glo).4. Measure

absorbance or luminescence

using a plate reader.5.
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Calculate IC50 values for each

cell line and time point.

Adenosine Deaminase (ADA)

Stability Assay

To evaluate the resistance of

N6-Methyl-xylo-adenosine to

enzymatic degradation by

ADA.

Protocol:1. Incubate N6-

Methyl-xylo-adenosine and a

control (adenosine) with

purified ADA in a suitable

buffer.2. Collect aliquots at

various time points.3. Stop the

enzymatic reaction.4. Analyze

the samples by HPLC to

quantify the remaining

substrate and the formation of

the corresponding inosine

analog.5. Determine the rate of

degradation for each

compound.

STING Activation Assay

To investigate the ability of N6-

Methyl-xylo-adenosine to

activate the STING pathway.

Protocol:1. Use a reporter cell

line (e.g., THP1-Dual™) that

expresses an IRF-inducible

luciferase reporter.2. Treat

cells with N6-Methyl-xylo-

adenosine, a positive control

(e.g., cGAMP), and a negative

control.3. After incubation,

measure luciferase activity.4.

An increase in luciferase

activity indicates activation of

the STING pathway.

Conclusion and Future Directions
N6-Methyl-xylo-adenosine represents a promising, yet underexplored, scaffold for the

development of novel therapeutics. Based on a thorough comparative analysis of related

adenosine analogs, we have identified several high-potential therapeutic targets, including

adenosine receptors, key enzymes in nucleotide metabolism, and components of the innate

immune system. The proposed experimental framework provides a clear path for the
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systematic evaluation of this compound's biological activity and mechanism of action. Future

research should focus on synthesizing N6-Methyl-xylo-adenosine and its derivatives for in-

depth pharmacological characterization. A comprehensive understanding of its structure-activity

relationships will be crucial for optimizing its therapeutic potential and advancing it toward

clinical development. The dual potential for direct cellular effects and immunomodulation

makes N6-Methyl-xylo-adenosine a particularly exciting candidate for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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